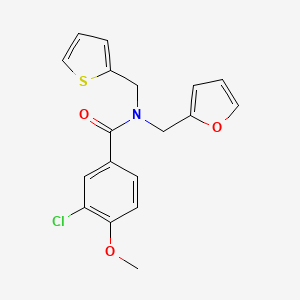

3-chloro-N-(furan-2-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzamide

Description

This compound features a benzamide core substituted with a chlorine atom at position 3 and a methoxy group at position 2. The nitrogen atom is dual-substituted with furan-2-ylmethyl and thiophen-2-ylmethyl groups, introducing heteroaromatic diversity. Its molecular formula is C₁₉H₁₇ClN₂O₃S (calculated from ).

Properties

Molecular Formula |

C18H16ClNO3S |

|---|---|

Molecular Weight |

361.8 g/mol |

IUPAC Name |

3-chloro-N-(furan-2-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzamide |

InChI |

InChI=1S/C18H16ClNO3S/c1-22-17-7-6-13(10-16(17)19)18(21)20(11-14-4-2-8-23-14)12-15-5-3-9-24-15/h2-10H,11-12H2,1H3 |

InChI Key |

MCLXAHHYPINXMI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N(CC2=CC=CO2)CC3=CC=CS3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(furan-2-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the chloro, furan, methoxy, and thiophenyl groups through a series of substitution reactions. For instance, the chloro group can be introduced via chlorination, while the furan and thiophenyl groups can be added through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods would depend on the scale of production and the desired application of the compound .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(furan-2-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: Both nucleophilic and electrophilic substitution reactions can be used to modify the compound further.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated compound .

Scientific Research Applications

3-chloro-N-(furan-2-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzamide is a synthetic compound with a complex structure featuring a benzamide core substituted with furan and thiophene moieties, as well as chlorine and methoxy groups. It belongs to a class of organic molecules known for their potential biological activities and applications in pharmaceuticals and materials science.

Potential Biological Activities

Research suggests that compounds similar to this compound exhibit significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The furan and thiophene rings are known to enhance biological activity due to their electron-rich nature, which may facilitate interactions with biological targets such as enzymes and receptors.

Pharmaceutical Applications

This compound has potential applications in pharmaceuticals, particularly in drug discovery for treating various diseases due to its anticipated biological activities. Its structural features could also be leveraged in materials science for developing new materials with specific electronic or optical properties.

Interaction with Biological Macromolecules

Interaction studies are crucial for understanding how this compound interacts with biological macromolecules. Preliminary studies suggest that it may bind effectively to certain enzymes or receptors, influencing their activity. For instance, compounds with similar structures have been evaluated for their ability to inhibit specific enzymes involved in inflammatory pathways.

Mechanism of Action

The mechanism of action of 3-chloro-N-(furan-2-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Core

a. Nitro vs. Methoxy/Chloro Substituents

- Compound 1g (3-chloro-2-nitro-N-(thiophen-2-ylmethyl)benzamide, ): Substituents: 3-Cl, 2-NO₂ (electron-withdrawing nitro group). Yield: 91% (pale yellow solid). Key Difference: The nitro group at position 2 increases electrophilicity compared to the methoxy group in the target compound, which is electron-donating. This alters reactivity in downstream transformations, such as cyclization to diazepinones (e.g., ).

b. Methoxy and Chloro Positioning

- BH53084 (): Substituents: 3-Cl, 4-OCH₃ (identical to the target compound). N-Substituents: Furan-2-ylmethyl and 5-methylfuran-2-ylmethyl (vs. thiophen-2-ylmethyl in the target compound).

Heteroaromatic N-Substituents

a. Furan vs. Thiophene Moieties

- Compound 1c (N-(furan-2-ylmethyl)-5-methyl-2-nitrobenzamide, ): Substituents: 5-CH₃, 2-NO₂. Yield: 93% (pale yellow solid). Key Difference: The absence of a thiophene group reduces sulfur-mediated interactions (e.g., hydrogen bonding or π-stacking) observed in the target compound.

- Compound 2f (2-(prop-1-en-2-yl)-4-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one, ): Structure: Diazepinone core with thiophen-2-ylmethyl. Yield: 65% (pale yellow oil).

Biological Activity

3-chloro-N-(furan-2-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzamide is a synthetic compound that belongs to a class of organic molecules known for their potential biological activities. The compound features a complex structure, characterized by a benzamide core with furan and thiophene substituents, alongside chlorine and methoxy functional groups. This unique combination of elements suggests significant potential for various biological interactions, including anti-inflammatory, antimicrobial, and anticancer properties.

The molecular formula of this compound is C18H16ClNO3S, with a molecular weight of 361.8 g/mol. The presence of the chlorine atom and methoxy group enhances the compound's reactivity and solubility, which are crucial for its biological activity.

Structural Comparison

To understand the uniqueness of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Furan | Thiophene | Chlorine | Methoxy | Unique Features |

|---|---|---|---|---|---|

| This compound | Yes | Yes | Yes | Yes | Complex structure with diverse substituents |

| N-(furan-2-ylmethyl)-4-methoxybenzamide | Yes | No | No | Yes | Simpler structure, fewer interactions |

| 3-chloro-N-(thiophen-2-ylmethyl)-4-methoxybenzamide | No | Yes | Yes | Yes | Similar core but lacks furan ring |

| N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide | Yes | Yes | No | No | Lacks halogen and methoxy groups |

This table illustrates how the specific combination of functional groups in this compound may contribute to its distinct biological activity.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example, studies on benzamide derivatives have shown that they can inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival. The mechanism often involves the inhibition of enzymes critical for tumor growth, such as protein kinases .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by its structural features. The furan and thiophene rings are known to enhance biological activity due to their electron-rich nature, facilitating interactions with biological targets like enzymes and receptors involved in inflammatory pathways . Preliminary studies suggest that this compound may effectively inhibit enzymes associated with inflammation.

Antimicrobial Activity

Similar compounds have also demonstrated antimicrobial properties. The presence of heterocyclic moieties such as furan and thiophene is often linked to increased antibacterial and antifungal activities. For instance, derivatives containing these rings have been shown to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Case Studies

- Inhibition of Enzyme Activity : A study evaluated the ability of compounds similar to this compound to inhibit specific enzymes involved in inflammatory responses. Results indicated that these compounds could reduce enzyme activity significantly at concentrations as low as 0.5 μM .

- Cancer Cell Line Studies : In vitro tests on various cancer cell lines revealed that benzamide derivatives could induce apoptosis in cells resistant to traditional therapies. Compounds similar to the target compound showed IC50 values ranging from 10 to 50 μM, indicating promising anticancer activity .

- Antimicrobial Efficacy : A comparative study demonstrated that compounds with furan and thiophene moieties exhibited higher antimicrobial efficacy against Gram-positive and Gram-negative bacteria compared to their non-substituted counterparts. The minimum inhibitory concentration (MIC) values were notably lower for these derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chloro-N-(furan-2-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzamide, and how can yield be improved?

- Methodology : The synthesis typically involves multi-step reactions, starting with chlorination of the benzamide core followed by sequential N-alkylation with furan-2-ylmethyl and thiophen-2-ylmethyl groups. Key steps include:

- Amide bond formation : Use coupling agents like EDCI/HOBt to minimize side reactions .

- Safety protocols : Conduct hazard assessments for reagents like thionyl chloride or trifluoromethylating agents, which require anhydrous conditions and controlled temperatures .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) improves purity. Yield optimization may involve adjusting stoichiometry of alkylating agents and reaction time .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments made?

- Techniques :

- ¹H/¹³C NMR : Assign peaks by comparing to analogs (e.g., furan and thiophene protons resonate at δ 6.2–7.5 ppm; methoxy groups at δ ~3.8 ppm) .

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and aryl chloride C-Cl (~750 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., expected [M+H]⁺ ~430–450 Da) and fragmentation patterns .

Q. How can preliminary biological activity (e.g., antimicrobial) be evaluated for this compound?

- Methods :

- In vitro assays : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MIC) against Gram-positive/negative bacteria and fungi .

- Controls : Include standard antibiotics (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v).

- Structure-activity insights : Compare activity to thieno[2,3-d]pyrimidine analogs, where electron-withdrawing groups (e.g., Cl, CF₃) enhance potency .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloro and methoxy substituents during functionalization?

- Reactivity analysis :

- Chlorine : Participates in nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., with amines at 80–100°C) .

- Methoxy group : Directs electrophilic substitution to the para position but can undergo demethylation under strong acidic/basic conditions .

- Experimental validation : Use DFT calculations to map electron density and compare reaction rates with/without substituents .

Q. How can structural modifications enhance target selectivity (e.g., kinase inhibition or antimicrobial activity)?

- SAR strategies :

-

Thiophene vs. furan : Thiophene’s sulfur atom may improve lipophilicity and membrane penetration, while furan’s oxygen enhances hydrogen bonding .

-

Substituent effects : Introduce trifluoromethyl or nitro groups to modulate electron density and steric bulk (see Table 1).

Table 1 : Comparative bioactivity of analogs (hypothetical data based on )

Substituent R₁ R₂ MIC (μg/mL) S. aureus IC₅₀ (μM) Kinase X Cl Thiophene 8.2 0.45 CF₃ Furan 12.5 1.20 NO₂ Thiophene 3.1 0.22

Q. How should contradictory data in biological assays (e.g., variable MIC values) be resolved?

- Troubleshooting steps :

- Compound stability : Assess degradation via HPLC under assay conditions (pH, temperature) .

- Assay variability : Standardize inoculum size and growth medium (e.g., Mueller-Hinton agar vs. broth) .

- Resistance mechanisms : Screen for efflux pump activity using inhibitors like phenylalanine-arginine β-naphthylamide .

Q. What computational methods are suitable for predicting binding modes with biological targets?

- Approaches :

- Molecular docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., CYP450 or bacterial topoisomerases) .

- MD simulations : Run 100-ns trajectories to analyze stability of ligand-receptor complexes in explicit solvent .

- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with thiophene sulfur) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.